1-(4-Chlorophenethyl)piperazine

Vue d'ensemble

Description

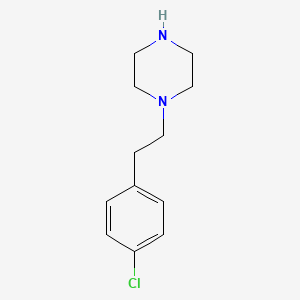

1-(4-Chlorophenethyl)piperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a chlorophenethyl group attached to the piperazine ring

Méthodes De Préparation

The synthesis of 1-(4-Chlorophenethyl)piperazine typically involves the reaction of piperazine with 4-chlorophenethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-(4-Chlorophenethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Pharmacological Properties

1-(4-Chlorophenethyl)piperazine is known for its role as a 5-HT-1 serotonin receptor agonist . This property makes it relevant in studies concerning mood disorders, anxiety, and other conditions influenced by serotonin levels.

Anticancer Research

Recent studies have investigated the incorporation of piperazine derivatives, including 4-CPP, into anticancer drug designs. For instance, the piperazine ring has been utilized to enhance the anticancer activity of thiosemicarbazones (TSCs) by improving their lipophilicity and cellular permeability. The combination of 4-CPP with TSCs has shown promise in inhibiting cancer cell proliferation across various cancer types .

Neuropharmacology

Research has indicated that piperazine derivatives can modulate serotonin levels in the brain. Studies involving this compound have demonstrated its potential to influence neurotransmitter release, making it a candidate for further exploration in neuropharmacological applications .

Toxicological Studies

While 4-CPP shows potential therapeutic applications, it is also important to consider its safety profile. Toxicological assessments have been conducted on related piperazine compounds to understand their metabolic pathways and potential adverse effects. For example, studies on similar compounds like 1-(3-chlorophenyl)piperazine (mCPP) revealed significant metabolic transformations that could inform safety evaluations for 4-CPP as well .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenethyl)piperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a serotonin receptor agonist, modulating the activity of these receptors and influencing neurotransmitter release and signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological and psychiatric disorders.

Comparaison Avec Des Composés Similaires

1-(4-Chlorophenethyl)piperazine can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)piperazine: Both compounds share a similar structure, but the presence of the phenethyl group in this compound provides distinct pharmacological properties.

1-(4-Methoxyphenethyl)piperazine: The methoxy group in this compound alters its chemical reactivity and biological activity compared to the chlorophenethyl derivative.

1-(4-Fluorophenethyl)piperazine: The fluorine substitution affects the compound’s electronic properties and interactions with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its interactions with biological targets offer promising avenues for medicinal research. Continued exploration of this compound and its derivatives will likely yield further insights into its applications and mechanisms of action.

Activité Biologique

1-(4-Chlorophenethyl)piperazine (CPEP) is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS), particularly concerning serotonin receptors.

- Chemical Formula : CHClN

- Molecular Weight : 196.68 g/mol

- CAS Number : 38212-33-8

CPEP primarily acts as a serotonin receptor modulator. Research indicates that it may interact with multiple serotonin receptor subtypes, including 5-HT and 5-HT, which are crucial for mood regulation and anxiety responses.

Key Mechanisms:

- Serotonin Reuptake Inhibition : CPEP has been shown to inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate depression symptoms.

- Receptor Agonism/Antagonism : Depending on the specific receptor subtype, CPEP can act as either an agonist or antagonist, influencing various physiological processes such as anxiety, appetite, and pain perception.

Pharmacological Studies

-

Central Nervous System Effects :

- A study conducted on rodents demonstrated that CPEP administration resulted in increased locomotor activity, suggesting stimulant properties similar to those observed with other piperazine derivatives .

- Research highlighted its potential as a central serotonin mimetic agent, indicating that CPEP can evoke significant changes in serotonin levels in the brain .

- Antidepressant-like Effects :

- Anxiolytic Properties :

Study on Serotonin Levels

A comparative study evaluated the effects of CPEP against other piperazine derivatives on serotonin and 5-HIAA (5-hydroxyindoleacetic acid) concentrations in rat brains. Results indicated that CPEP significantly increased serotonin levels while decreasing 5-HIAA concentrations over time, suggesting a modulation of serotonin metabolism .

Psychoactive Substance Detection

In a recent analysis of psychoactive substances, CPEP was detected in samples collected from drug users, highlighting its prevalence and potential misuse within recreational contexts . This underscores the necessity for further research into its safety profile and regulatory measures.

Comparative Analysis with Similar Compounds

To better understand the biological activity of CPEP, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine (CPP) | Piperazine derivative | Similar serotonin modulation |

| 1-(4-Bromophenethyl)piperazine | Piperazine derivative | Increased stimulant effects |

| 1-(3-Chlorophenyl)piperazine | Piperazine derivative | Anxiolytic properties |

Propriétés

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIRFHIMHXOTKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.